1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a synthetic organic compound that belongs to the class of pyrazoloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone.
Quinoline ring formation: The pyrazole intermediate can then undergo cyclization with an appropriate aromatic aldehyde or ketone.
Substitution reactions: The final steps might involve introducing the 3,4-dimethylphenyl and 3-methoxyphenyl groups through substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes:
Catalysts: Using catalysts to increase reaction efficiency.
Solvents: Selecting appropriate solvents to facilitate reactions.
Temperature and Pressure: Controlling reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
- 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline
Uniqueness
1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern on the pyrazoloquinoline core, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-16-8-11-24-22(12-16)26-23(15-27-24)25(19-6-5-7-21(14-19)30-4)28-29(26)20-10-9-17(2)18(3)13-20/h5-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPESTMBMDFJWLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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